V-ATPase Potency & Neurotoxicity Profile
Palmerolide A inhibits bovine brain V-ATPase with an IC₅₀ of 2 nM . While bafilomycin A1 exhibits slightly greater potency (IC₅₀ ≈ 0.95 nM) in comparable assays , palmerolide A demonstrates a critical safety advantage: it lacks the neurotoxicity observed with bafilomycin A1 at therapeutic levels . This differential toxicity profile makes palmerolide A a superior lead for antimelanoma drug development.
| Evidence Dimension | V-ATPase inhibition and neurological safety |
|---|---|
| Target Compound Data | V-ATPase IC₅₀ = 2 nM; no neurotoxicity at therapeutic levels |
| Comparator Or Baseline | Bafilomycin A1: V-ATPase IC₅₀ ≈ 0.95 nM; exhibits neurotoxicity |
| Quantified Difference | 2.1-fold lower potency but significantly reduced neurotoxicity |
| Conditions | Bovine brain V-ATPase assay; murine behavioral models |
Why This Matters
Procurement for *in vivo* studies necessitates a V-ATPase inhibitor that avoids the neurotoxic liabilities of bafilomycin A1, favoring palmerolide A despite marginally lower potency.
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